Lusutrombopag

Descripción

Propiedades

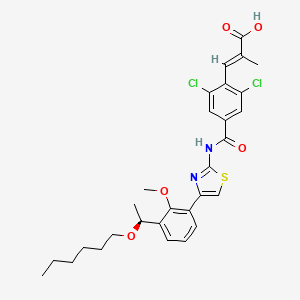

IUPAC Name |

(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZIJMHMKORZBA-KJCUYJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027951 | |

| Record name | Lusutrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Lusutrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1110766-97-6 | |

| Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lusutrombopag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusutrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lusutrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUSUTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lusutrombopag: A Deep Dive into a Novel Thrombopoietin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3] By mimicking the effects of endogenous thrombopoietin, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production and a reduced need for platelet transfusions.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and pivotal clinical trial data.

Chemical Properties

| Property | Value |

| Chemical Name | (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy) ethyl]-2-methoxyphenyl}-1,3- thiazol-2-yl) carbamoyl]phenyl}-2-methylprop-2-enoic acid |

| Molecular Formula | C29H32Cl2N2O5S |

| Molecular Weight | 591.54 g/mol |

| CAS Number | 1110766-97-6 |

| Appearance | White to slightly yellowish white powder |

| Solubility | Freely soluble in N,N-dimethylformamide; slightly soluble in ethanol and methanol; very slightly soluble in acetonitrile; and practically insoluble in water. |

Mechanism of Action

This compound functions as a thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the human TPO receptor (also known as c-Mpl or CD110) on megakaryocytes and their precursors. This binding event initiates a cascade of intracellular signaling pathways that are also activated by endogenous TPO.

The primary signaling cascades activated by this compound include:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is a critical pathway for cytokine signaling that promotes cell proliferation and differentiation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular processes, including growth and differentiation.

-

Phosphatidylinositol 3-Kinase (PI3K-AKT) Pathway: This pathway plays a key role in cell survival and proliferation.

The collective activation of these pathways stimulates the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes.

Pharmacokinetics and Pharmacodynamics

| Parameter | Description | Value |

| Pharmacokinetics | ||

| Absorption | Rapidly absorbed following oral administration. | Peak plasma concentrations are reached within 6-8 hours. |

| Dose Proportionality | Pharmacokinetics are dose-proportional over a single-dose range of 1-50 mg. | |

| Steady State | Reached after 5 days of once-daily administration. | Systemic accumulation ratio is approximately 2. |

| Protein Binding | Highly bound to plasma proteins. | >99.9% |

| Metabolism | Primarily metabolized by CYP4 enzymes, particularly CYP4A11, through ω- and β-oxidation, as well as glucuronidation. | |

| Excretion | Primarily excreted in the feces. | 83% of the total dose, with 16% as unchanged compound. Approximately 1% is excreted in the urine. |

| Elimination Half-life | Approximately 27 hours in healthy adults. | |

| Pharmacodynamics | ||

| Onset of Action | Median time to peak platelet count is approximately 12 to 13.4 days. | |

| Peak Platelet Count | Following a 3 mg daily dose in patients with chronic liver disease and thrombocytopenia. | The mean maximum platelet count was 86.9 x 10^9/L. |

| Duration of Effect | The median duration of platelet counts ≥ 50 × 10^9/L was 19.2 days with this compound treatment. |

Clinical Efficacy and Safety

This compound has been evaluated in several key clinical trials, most notably the L-PLUS 1 and L-PLUS 2 phase 3 studies. These were randomized, double-blind, placebo-controlled trials in patients with chronic liver disease and severe thrombocytopenia (platelet count <50 x 10^9/L) scheduled for an invasive procedure.

Efficacy Data from L-PLUS 1 & L-PLUS 2 Trials

| Endpoint | L-PLUS 1 | L-PLUS 2 |

| Primary Endpoint | ||

| Patients requiring no platelet transfusion prior to the primary invasive procedure | This compound: 78% (38/49) Placebo: 13% (6/48) | |

| Patients requiring no platelet transfusion prior to the primary invasive procedure and no rescue therapy for bleeding through 7 days post-procedure | This compound: 64.8% (70/108) Placebo: 29.0% (31/107) | |

| Secondary Endpoints | ||

| Proportion of responders (platelet count ≥ 50 × 10⁹/L and an increase of ≥ 20 × 10⁹/L from baseline) | This compound: 77.1% (37/48) Placebo: 6.3% (3/48) | This compound: 64.8% Placebo: 13.1% |

| Median duration of platelet count ≥ 50 × 10⁹/L (in days) | 21.09 | 19.2 |

Safety Profile

Across clinical trials, this compound was generally well-tolerated. The most common adverse reaction reported in ≥ 3% of patients was headache. The rates of adverse events were similar between the this compound and placebo groups. Thrombotic events, including portal vein thrombosis, have been reported, but the incidence was similar in both the this compound and placebo arms of the L-PLUS 2 trial (1.9% in each group).

Experimental Protocols: L-PLUS 2 Study Design

The L-PLUS 2 study provides a representative example of the clinical evaluation of this compound.

Objective: To evaluate the efficacy and safety of this compound for the treatment of thrombocytopenia in patients with chronic liver disease undergoing a planned invasive procedure.

Study Design: A global, phase 3, randomized, double-blind, placebo-controlled study.

Patient Population: Adult patients with chronic liver disease and a baseline platelet count of < 50 × 10^9/L who were scheduled to undergo an invasive procedure. A total of 215 patients were randomized.

Treatment Regimen:

-

Patients were randomized 1:1 to receive either this compound 3 mg or a matching placebo.

-

The study drug was administered orally once daily for up to 7 days.

-

The invasive procedure was scheduled to take place between 2 and 8 days after the last dose of the study drug.

Key Assessments:

-

Platelet Counts: Monitored prior to initiation of therapy and not more than 2 days before the procedure.

-

Platelet Transfusions: The need for pre-procedure platelet transfusions was a primary efficacy measure.

-

Rescue Therapy: The requirement for rescue therapy for bleeding was also a key efficacy outcome.

-

Adverse Events: Monitored throughout the study to assess the safety profile.

Conclusion

This compound represents a significant advancement in the management of thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. Its oral administration, well-defined mechanism of action, and robust clinical data demonstrating a significant reduction in the need for platelet transfusions make it a valuable therapeutic option. The predictable pharmacokinetic and pharmacodynamic profile allows for a convenient dosing regimen without the need for routine platelet monitoring in most cases. Further research may continue to explore the utility of this compound in other patient populations with thrombocytopenia.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Lusutrombopag: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, particularly in patients with chronic liver disease scheduled to undergo an invasive procedure. By mimicking the action of endogenous thrombopoietin, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. This guide provides an in-depth overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data.

Molecular Structure and Physicochemical Properties

This compound is a non-peptide small molecule with a complex chemical structure. Its systematic IUPAC name is (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid.[1] The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C29H32Cl2N2O5S[1][2][3] |

| Molecular Weight | 591.54 g/mol [1] |

| IUPAC Name | (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid |

| CAS Number | 1110766-97-6 |

| Appearance | White to slightly yellowish-white powder |

| Solubility | Practically insoluble in water. Freely soluble in N,N-dimethylformamide, slightly soluble in ethanol (99.5%) and methanol. |

| Plasma Protein Binding | >99.9% |

Mechanism of Action

This compound functions as a thrombopoietin receptor (TPO-R) agonist. Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor, this compound interacts with the transmembrane domain of the receptor on megakaryocytes and their progenitors. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that mimics the effects of native TPO.

Signaling Pathway

The activation of the TPO receptor by this compound leads to the stimulation of several intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The binding of this compound to the TPO receptor induces the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for STAT proteins, primarily STAT3 and STAT5. Once docked, the STAT proteins are themselves phosphorylated by JAK2. These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocytic progenitor cells and their subsequent maturation into platelet-producing megakaryocytes. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways, are also activated and contribute to this process.

This compound signaling pathway.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of this compound have been characterized in both healthy subjects and patients with chronic liver disease.

Pharmacokinetics

| Parameter | Healthy Subjects | Patients with Chronic Liver Disease |

| Tmax (Time to Peak Plasma Concentration) | ~6-8 hours | ~6-8 hours |

| Volume of Distribution (Vd/F) | 39.5 L | - |

| Protein Binding | >99.9% | >99.9% |

| Metabolism | Primarily by CYP4 enzymes, especially CYP4A11, via ω- and β-oxidation and glucuronidation. | Primarily by CYP4 enzymes, especially CYP4A11. |

| Elimination Half-life (t1/2) | ~27 hours | - |

| Clearance (CL/F) | - | 1.1 L/hr |

| Excretion | ~83% in feces (16% as unchanged drug), ~1% in urine. | ~83% in feces, ~1% in urine. |

Pharmacodynamics

This compound administration leads to a dose-dependent increase in platelet counts. In clinical trials with patients suffering from chronic liver disease and thrombocytopenia, a daily dose of 3 mg resulted in a significant rise in platelet levels. The median time to reach the maximum platelet count was approximately 12 days.

Experimental Methodologies: Clinical Trial Design

The efficacy and safety of this compound were primarily established through two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled studies: L-PLUS 1 and L-PLUS 2.

L-PLUS 1 and L-PLUS 2 Study Design

-

Objective : To evaluate the efficacy and safety of this compound in reducing the need for platelet transfusions in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure.

-

Patient Population : Adults with chronic liver disease and a baseline platelet count of less than 50 x 10⁹/L.

-

Treatment Regimen : Patients were randomized in a 1:1 ratio to receive either this compound 3 mg or a placebo once daily for up to 7 days.

-

Procedure Scheduling : The invasive procedure was scheduled to take place between 9 and 14 days after the start of treatment.

-

Primary Efficacy Endpoint : The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding for up to 7 days post-procedure.

-

Key Secondary Endpoints : Included the proportion of patients who were "responders" (defined as achieving a platelet count of ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline), and the duration of time the platelet count remained at or above 50 x 10⁹/L.

L-PLUS 1 & 2 clinical trial workflow.

Efficacy and Safety Data

The L-PLUS 1 and L-PLUS 2 trials demonstrated the superiority of this compound over placebo.

| Efficacy Outcome | L-PLUS 1 | L-PLUS 2 |

| Primary Endpoint Met (No Platelet Transfusion/Rescue) | This compound: 79.2%Placebo: 12.5% | This compound: 64.8%Placebo: 29.0% |

| Responder Rate | This compound: 77%Placebo: 6% | - |

In these studies, this compound was generally well-tolerated, with a safety profile comparable to that of the placebo. The most common adverse events were mild to moderate in severity.

Conclusion

This compound is a well-characterized thrombopoietin receptor agonist with a clear mechanism of action and a favorable pharmacokinetic profile. Its efficacy and safety have been robustly demonstrated in large-scale clinical trials, establishing it as a valuable therapeutic option for managing thrombocytopenia in patients with chronic liver disease undergoing invasive procedures. Further research may explore its potential applications in other thrombocytopenic conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of this compound, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Vitro Characterization of Lusutrombopag's Interaction with the Thrombopoietin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies defining the binding and functional activity of Lusutrombopag, a small molecule thrombopoietin (TPO) receptor agonist. The data and protocols summarized herein are essential for understanding the drug's mechanism of action at the molecular and cellular levels.

Quantitative Analysis of this compound's In-Vitro Activity

This compound's efficacy stems from its selective activation of the human TPO receptor (c-Mpl), initiating downstream signaling cascades that promote megakaryopoiesis and platelet production.[1] Preclinical in-vitro studies have quantified its activity using various cell-based functional assays.

| Assay Type | Cell Line/Primary Cells | Parameter | Value | Reference |

| Cell Proliferation | Human c-Mpl-expressing Ba/F3 cells | EC50 | 1.1 nM | Yoshida H, et al. (2018) |

| Megakaryocyte Colony Formation | Human bone marrow-derived CD34+ cells | - | Dose-dependent increase in CFU-Mk | Yoshida H, et al. (2018) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to characterize this compound's activity.

Proliferation Assay of Human TPO Receptor-Expressing Ba/F3 Cells

This assay quantifies the ability of this compound to induce the proliferation of a cell line dependent on TPO receptor signaling for growth.

1. Cell Line Maintenance:

-

Murine pro-B cell line Ba/F3, transfected to express the human TPO receptor (Ba/F3-hMpl), is used.[1]

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3 to maintain viability and proliferation.

-

Prior to the assay, cells are washed to remove IL-3.

2. Assay Procedure:

-

Ba/F3-hMpl cells are seeded in 96-well plates at a specified density.

-

This compound is added at various concentrations, typically in a serial dilution.

-

Recombinant human TPO (rhTPO) is used as a positive control.

-

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Data Analysis:

-

Cell viability is assessed using a colorimetric assay, such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.

-

The absorbance is read using a microplate reader.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay assesses the capacity of this compound to stimulate the differentiation of human hematopoietic progenitor cells into megakaryocyte colonies.

1. Cell Source:

-

Human bone marrow-derived CD34+ hematopoietic stem and progenitor cells are utilized.[1]

2. Assay Procedure:

-

CD34+ cells are cultured in a semi-solid methylcellulose-based medium (e.g., MegaCult™-C) supplemented with cytokines such as IL-3 and IL-6.[2][3]

-

This compound is added at varying concentrations to the culture medium.

-

The cultures are incubated for 10 to 14 days at 37°C in a humidified atmosphere with 5% CO2.

3. Colony Identification and Quantification:

-

After the incubation period, the colonies are stained with an antibody against a megakaryocyte-specific surface marker, such as CD41a (glycoprotein IIb/IIIa).

-

The number of CFU-Mk colonies is counted under a microscope.

-

The effect of this compound is determined by the dose-dependent increase in the number of CFU-Mk colonies compared to the control.

Visualizations of Experimental Workflow and Signaling Pathway

Experimental Workflow: Ba/F3 Cell Proliferation Assay

Caption: Workflow for this compound's Ba/F3 cell proliferation assay.

Experimental Workflow: CFU-Mk Assay

Caption: Workflow for this compound's CFU-Mk assay.

This compound-Induced TPO Receptor Signaling Pathway

Caption: this compound's TPO receptor signaling pathway.

References

- 1. Development of a new knock-in mouse model and evaluation of pharmacological activities of this compound, a novel, nonpeptidyl small-molecule agonist of the human thrombopoietin receptor c-Mpl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

The Dawn of a New Era in Managing Thrombocytopenia in Liver Disease: The Discovery and Development of Lusutrombopag

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thrombocytopenia, a prevalent complication in patients with chronic liver disease (CLD), poses a significant risk of bleeding, particularly in individuals slated for invasive medical procedures. Historically, platelet transfusions have been the standard of care, a modality fraught with limitations including the risk of transfusion reactions, alloimmunization, and infections. The advent of thrombopoietin (TPO) receptor agonists has marked a paradigm shift in the management of this condition. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of Lusutrombopag, a second-generation, orally bioavailable small molecule TPO receptor agonist. We delve into the preclinical and clinical evidence that has established this compound as a safe and effective therapeutic option for increasing platelet counts and reducing the need for platelet transfusions in CLD patients undergoing planned invasive procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of hematology and hepatology.

Introduction: The Unmet Need in Chronic Liver Disease

Chronic liver disease is a global health concern, and one of its most common hematological complications is thrombocytopenia.[1] The etiology of thrombocytopenia in CLD is multifactorial, stemming from splenic sequestration of platelets due to portal hypertension and reduced production of thrombopoietin, the primary regulator of platelet production, by the cirrhotic liver. Patients with severe thrombocytopenia are at an elevated risk of bleeding, which can complicate or delay necessary invasive diagnostic and therapeutic procedures. Prophylactic platelet transfusions, while effective in transiently increasing platelet counts, are associated with a number of drawbacks, creating a clear unmet medical need for a safer and more reliable treatment.[1]

The Discovery of this compound: A Targeted Approach

This compound was developed by Shionogi & Co., Ltd. as a nonpeptidyl, small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2] The design of this compound focused on creating an orally bioavailable compound that could selectively bind to and activate the human TPO-R, mimicking the physiological effects of endogenous TPO.[2] This targeted approach aimed to stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to a sustained increase in platelet production.

Mechanism of Action: Activating the JAK-STAT Pathway

This compound exerts its thrombopoietic effect by binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors.[3] This binding event induces a conformational change in the receptor, leading to the activation of the Janus kinase 2 (JAK2) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). The activated STAT5 then dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, ultimately driving the transcription of genes involved in megakaryocyte proliferation, differentiation, and maturation.

Preclinical Development: Establishing Efficacy and Safety

In Vitro Studies

The biological activity of this compound was first evaluated in a series of in vitro assays.

Experimental Protocol: Cell Proliferation Assay

-

Cell Line: Murine Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hMpl).

-

Methodology:

-

Ba/F3-hMpl cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cells were washed to remove any residual growth factors and seeded into 96-well plates.

-

This compound was added at various concentrations.

-

Cells were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell proliferation was assessed using a colorimetric assay, such as the WST-8 assay, which measures the activity of mitochondrial dehydrogenases.

-

-

Outcome: this compound demonstrated a dose-dependent increase in the proliferation of Ba/F3-hMpl cells, confirming its agonist activity at the human TPO receptor.

Experimental Protocol: Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay

-

Cell Source: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or bone marrow.

-

Methodology:

-

CD34+ cells were purified using magnetic-activated cell sorting (MACS).

-

Cells were cultured in a semi-solid methylcellulose-based medium (e.g., MegaCult™-C) supplemented with cytokines such as IL-3 and IL-6.

-

This compound was added at various concentrations.

-

Cultures were incubated for 12-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Megakaryocyte colonies (CFU-Mk) were identified and enumerated by immunohistochemical staining for the megakaryocyte-specific marker CD41 (glycoprotein IIb/IIIa).

-

-

Outcome: this compound significantly increased the number and size of CFU-Mk colonies in a dose-dependent manner, indicating its ability to stimulate the proliferation and differentiation of megakaryocyte progenitors.

In Vivo Studies

The in vivo efficacy and safety of this compound were evaluated in animal models of thrombocytopenia.

Experimental Protocol: In Vivo Thrombocytopenia Model

-

Animal Model: Typically, mice or rats are rendered thrombocytopenic through the administration of cytotoxic agents (e.g., carboplatin) or through immune-mediated mechanisms.

-

Methodology:

-

Thrombocytopenia was induced in the animal models.

-

Animals were orally administered this compound or a vehicle control daily for a specified period.

-

Blood samples were collected at regular intervals to monitor platelet counts.

-

At the end of the study, bone marrow samples were collected to assess megakaryocyte numbers and morphology.

-

-

Outcome: Oral administration of this compound resulted in a significant and sustained increase in platelet counts in thrombocytopenic animals compared to the control group. An increase in bone marrow megakaryocytes was also observed.

Clinical Development: The L-PLUS Clinical Trial Program

The clinical efficacy and safety of this compound were rigorously evaluated in a series of phase 2 and phase 3 clinical trials, most notably the L-PLUS 1 and L-PLUS 2 studies.

Clinical Trial Design and Workflow

The L-PLUS trials were randomized, double-blind, placebo-controlled studies designed to assess the efficacy and safety of this compound in patients with chronic liver disease and thrombocytopenia who were scheduled to undergo an invasive procedure.

Experimental Protocol: Phase 3 Clinical Trials (L-PLUS 1 & L-PLUS 2)

-

Patient Population: Adult patients with chronic liver disease (Child-Pugh Class A or B) and a baseline platelet count of <50 x 10⁹/L who were scheduled to undergo a planned invasive procedure.

-

Study Design:

-

Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible patients were randomized in a 1:1 ratio to receive either this compound 3 mg or a matching placebo orally once daily.

-

Treatment: The study drug was administered for 7 days.

-

Procedure: The planned invasive procedure was performed between days 9 and 14 after the initiation of treatment.

-

Follow-up: Patients were followed for safety and efficacy assessments for up to 35 days.

-

-

Primary Efficacy Endpoint:

-

L-PLUS 1: The proportion of patients who did not require a platelet transfusion prior to the primary invasive procedure.

-

L-PLUS 2: The proportion of patients who did not require a platelet transfusion prior to the primary invasive procedure and did not require rescue therapy for bleeding for 7 days post-procedure.

-

-

Key Secondary Efficacy Endpoints:

-

Proportion of responders, defined as patients achieving a platelet count of ≥50 x 10⁹/L with an increase of ≥20 x 10⁹/L from baseline.

-

The time course of platelet count changes.

-

Clinical Efficacy

The L-PLUS trials consistently demonstrated the superiority of this compound over placebo in achieving the primary and key secondary endpoints.

Table 1: Key Efficacy Outcomes from the L-PLUS 1 and L-PLUS 2 Trials

| Efficacy Endpoint | L-PLUS 1 | L-PLUS 2 | Pooled Analysis |

| Primary Endpoint Met | |||

| No Pre-procedure Platelet Transfusion | This compound: 79.2%Placebo: 12.5%(p < 0.0001) | N/A | N/A |

| No Pre-procedure Platelet Transfusion & No Rescue Therapy | N/A | This compound: 64.8%Placebo: 29.0%(p < 0.0001) | This compound: 71.1%Placebo: 20.6%(p < 0.0001) |

| Secondary Endpoints | |||

| Proportion of Responders* | This compound: 77.1%Placebo: 6.3%(p < 0.0001) | This compound: 75.9%Placebo: 12.1%(p < 0.0001) | This compound: 76.3%Placebo: 9.4%(p < 0.0001) |

*Responder: Platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline.

Clinical Safety

This compound was generally well-tolerated in the clinical trial program, with a safety profile comparable to placebo.

Table 2: Summary of Key Safety Findings from Pooled Analysis of L-PLUS 1 and L-PLUS 2

| Adverse Event | This compound (N=171) | Placebo (N=170) |

| Any Treatment-Emergent Adverse Event (TEAE) | 76% | 83% |

| Serious Adverse Events | 5% | 7% |

| Most Common TEAE (≥3%) | ||

| Headache | 5.3% | 2.9% |

| Thromboembolic Events | 1.8% | 1.2% |

| Portal Vein Thrombosis | 1% | 1% |

Importantly, the incidence of thrombotic events, a potential concern with TPO receptor agonists, was low and similar between the this compound and placebo groups.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic modeling has shown that this compound exhibits predictable and dose-proportional pharmacokinetics. Following oral administration, peak plasma concentrations are reached within 6-8 hours, and the mean half-life is approximately 27 hours. The increase in platelet count is exposure-dependent, with the mean time to peak platelet count being approximately 12 days.

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the management of thrombocytopenia in patients with chronic liver disease. Through its targeted mechanism of action, this compound effectively stimulates platelet production, leading to a clinically meaningful increase in platelet counts and a reduction in the need for platelet transfusions prior to invasive procedures. The robust data from the L-PLUS clinical trial program have established its efficacy and safety in this patient population.

Future research may focus on expanding the use of this compound to other patient populations with thrombocytopenia and exploring its long-term safety and efficacy. Further investigation into the downstream molecular targets of the JAK2-STAT5 pathway activated by this compound could also provide deeper insights into its mechanism of action and potentially identify new therapeutic targets. The development of this compound serves as a prime example of successful targeted drug development, addressing a critical unmet medical need and improving the clinical care of patients with chronic liver disease.

References

Lusutrombopag and the JAK-STAT Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lusutrombopag is a second-generation, orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1][2][3] It is designed to treat thrombocytopenia, a condition characterized by a low platelet count, particularly in patients with chronic liver disease (CLD) undergoing invasive procedures.[2][3] The primary mechanism of action of this compound involves the stimulation of megakaryopoiesis and subsequent platelet production by activating the TPO receptor (also known as c-Mpl). This activation triggers intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway playing a central role. This technical guide provides an in-depth exploration of the interaction between this compound and the JAK-STAT signaling pathway, summarizing available data, outlining relevant experimental methodologies, and presenting visual representations of the key molecular interactions.

Introduction to this compound

This compound is a non-peptide TPO receptor agonist that binds to the transmembrane domain of the TPO receptor, mimicking the effects of endogenous thrombopoietin. This interaction induces the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells, leading to an increase in circulating platelet levels. Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts and reducing the need for platelet transfusions in patients with CLD.

The JAK-STAT Signaling Pathway: A Core Mechanism

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, including TPO, to the nucleus, where they regulate gene expression. The pathway is integral to processes such as hematopoiesis, immune response, and cell proliferation. The key components of this pathway are Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.

Upon ligand binding, the TPO receptor homodimerizes, bringing the associated JAKs (primarily JAK2) into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the TPO receptor, creating docking sites for STAT proteins, particularly STAT5. Once recruited to the receptor, STATs are themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate the transcription of target genes involved in megakaryocyte development.

This compound's Interaction with the JAK-STAT Pathway

As a TPO receptor agonist, this compound's therapeutic effect is mediated through the activation of the same downstream signaling pathways as endogenous TPO, including the JAK-STAT pathway. By binding to the TPO receptor, this compound initiates the conformational changes necessary for JAK2 activation and subsequent STAT phosphorylation, thereby stimulating the production of platelets.

Quantitative Data

While the qualitative mechanism of this compound's action via the JAK-STAT pathway is well-established, specific quantitative data from publicly available literature, such as IC50 values for JAK2 inhibition or binding affinities of this compound to the TPO receptor, are limited. However, clinical data provides insight into the pharmacodynamic effects of this compound, which are a direct consequence of JAK-STAT pathway activation.

| Parameter | Value | Reference |

| Mean Maximum Platelet Count | 86.9 x 10⁹/L (in patients without platelet transfusion receiving 3 mg daily) | |

| Median Time to Maximum Platelet Count | 12.0 days (range: 5 to 35 days) | |

| Median Duration of Platelet Count ≥ 50 x 10⁹/L | 19.2 days (with this compound, without platelet transfusion) | |

| Proportion of Patients Avoiding Pre-procedure Platelet Transfusion | 64.8% (this compound) vs. 29.0% (Placebo) in the L-PLUS 2 trial | |

| Proportion of Responders (Platelet count ≥ 50 × 10⁹/L and an increase of ≥ 20 × 10⁹/L from baseline) | 77.1% (this compound) vs. 6.3% (Placebo) |

Experimental Protocols for Assessing this compound's Effect on the JAK-STAT Pathway

To investigate the specific interaction of this compound with the JAK-STAT pathway, a series of in vitro and cell-based assays can be employed. The following are representative, generalized protocols.

Cell Culture and Treatment

-

Cell Line: A human megakaryoblastic cell line expressing the TPO receptor, such as UT-7/TPO or CMK cells.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an appropriate concentration of a growth factor like GM-CSF. Prior to the experiment, cells are typically cytokine-starved for 4-6 hours.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the starved cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the kinetics of signaling activation.

Western Blotting for Phosphorylated JAK2 and STAT5

-

Objective: To detect the phosphorylation status of JAK2 and STAT5 upon this compound stimulation.

-

Procedure:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with antibodies for total JAK2 and total STAT5 to ensure equal protein loading.

-

Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activity of STAT5 in response to this compound.

-

Procedure:

-

Transfect the cells with a luciferase reporter plasmid containing STAT5 binding elements upstream of the luciferase gene.

-

Co-transfect with a Renilla luciferase plasmid for normalization.

-

After 24-48 hours, treat the cells with this compound.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Visualizing the Signaling Cascade and Experimental Workflow

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: this compound activates the JAK-STAT pathway.

Caption: Workflow for assessing this compound's effect on JAK-STAT.

Conclusion

This compound represents a significant therapeutic advancement for the management of thrombocytopenia in patients with chronic liver disease. Its mechanism of action is intrinsically linked to the activation of the TPO receptor and the subsequent triggering of the JAK-STAT signaling pathway. This leads to a cascade of events culminating in increased megakaryocyte proliferation and differentiation, and ultimately, a rise in platelet counts. While the qualitative aspects of this interaction are well-understood, further research providing detailed quantitative data and specific experimental validation will offer a more complete picture of this compound's molecular pharmacology. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical research progress of this compound for the treatment of thrombocytopenia in chronic liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Monitoring Platelet Count Response to Lusutrombopag Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to monitoring the platelet count response to Lusutrombopag, a thrombopoietin (TPO) receptor agonist. The information is intended to assist researchers, scientists, and drug development professionals in designing and executing studies involving this therapeutic agent.

Introduction to this compound

This compound is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1][2] It mimics the action of endogenous TPO by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocytes and their precursors.[1] This activation stimulates the proliferation and differentiation of megakaryocytic progenitor cells, leading to an increase in platelet production.[1][3] this compound is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo a medical or dental procedure.

Mechanism of Action: The JAK-STAT Signaling Pathway

Upon binding to the transmembrane domain of the TPO receptor, this compound induces a conformational change in the receptor, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This intracellular cascade is a primary driver of megakaryopoiesis.

The key steps in the this compound-activated signaling pathway are as follows:

-

Ligand Binding and Receptor Dimerization: this compound binds to the TPO receptor.

-

JAK Activation: This binding event brings the associated JAKs (primarily JAK2 and TYK2) into close proximity, allowing for their trans-phosphorylation and activation.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the TPO receptor.

-

STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT (Signal Transducer and Activator of Transcription) proteins (primarily STAT3 and STAT5). The recruited STATs are then phosphorylated by the activated JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA response elements in the promoter regions of target genes, initiating the transcription of genes involved in the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.

Quantitative Data from Clinical Trials

The efficacy of this compound in increasing platelet counts has been demonstrated in several key clinical trials, primarily the L-PLUS 1 and L-PLUS 2 studies. These were randomized, double-blind, placebo-controlled trials in patients with chronic liver disease and severe thrombocytopenia undergoing invasive procedures.

Table 1: Platelet Count Response to this compound in Pooled Phase 3 Trial Data

| Parameter | This compound (n=137) | Placebo (n=133) |

| Patients achieving platelet count ≥50 x 10⁹/L (%) | 88.3 | 58.6 |

| Patients with ≥1.5-fold increase in platelet count (%) | 86.9 | 32.3 |

| Patients with doubling of platelet count (%) | 52.6 | 6.0 |

| Median maximum platelet count (x 10⁹/L) by baseline count: | ||

| <30 x 10⁹/L | 46 | - |

| ≥30 to <40 x 10⁹/L | 76 | - |

| ≥40 x 10⁹/L | 87 | - |

| Median maximum change in platelet count (x 10⁹/L) by baseline count: | ||

| <30 x 10⁹/L | +24 | - |

| ≥30 to <40 x 10⁹/L | +42 | - |

| ≥40 x 10⁹/L | +40 | - |

| Data adapted from a post-hoc analysis of L-PLUS 1 and L-PLUS 2 trials. |

Table 2: Efficacy Outcomes in L-PLUS 1 and L-PLUS 2 Trials

| Outcome | L-PLUS 1 | L-PLUS 2 |

| This compound | ||

| Patients requiring no platelet transfusion (%) | 78% (38/49) | 65% (70/108) |

| Placebo | ||

| Patients requiring no platelet transfusion (%) | 13% (6/48) | 29% (31/107) |

| Data from FDA approval information for this compound. |

Experimental Protocols

Protocol for Monitoring Platelet Count Response to this compound

This protocol outlines the key steps for monitoring the platelet count in subjects receiving this compound.

Objective: To accurately quantify the change in platelet count from baseline following the administration of this compound.

Materials:

-

This compound (3 mg tablets)

-

Blood collection tubes with K2-EDTA anticoagulant

-

Automated hematology analyzer

-

Calibrators and quality control materials for the hematology analyzer

-

Biohazard disposal containers

-

Personal protective equipment (PPE)

Procedure:

-

Baseline Platelet Count:

-

Prior to the first dose of this compound, collect a whole blood sample via venipuncture into a K2-EDTA tube.

-

Gently invert the tube 8-10 times to ensure proper anticoagulation.

-

Analyze the sample on a calibrated automated hematology analyzer to determine the baseline platelet count. Record this value.

-

-

This compound Administration:

-

Administer this compound at a dose of 3 mg orally once daily for 7 days.

-

Dosing should begin 8-14 days prior to the scheduled procedure.

-

-

Pre-Procedure Platelet Count:

-

No more than 2 days before the scheduled procedure, collect a second whole blood sample into a K2-EDTA tube.

-

Process and analyze the sample using the same automated hematology analyzer as for the baseline measurement to ensure consistency.

-

Record the pre-procedure platelet count.

-

-

Data Analysis:

-

Calculate the change in platelet count from baseline.

-

Assess the response based on predefined criteria, such as achieving a target platelet count (e.g., ≥50 x 10⁹/L) or a specific fold-increase from baseline.

-

Detailed Protocol for Platelet Counting using an Automated Hematology Analyzer

Principle: Automated hematology analyzers utilize technologies such as impedance and optical light scatter to enumerate and differentiate blood cells, including platelets.

Equipment and Reagents:

-

Calibrated and validated automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series)

-

Manufacturer-specified reagents (diluent, lysing agents, sheath fluid)

-

Commercial calibrators and quality control materials (low, normal, and high levels)

-

Whole blood samples collected in K2-EDTA tubes

Procedure:

-

Quality Control:

-

At the beginning of each day of testing, and as specified by the manufacturer, run low, normal, and high levels of quality control material.

-

Ensure that all quality control values are within the acceptable ranges before analyzing patient samples.

-

Document all quality control results.

-

-

Sample Preparation:

-

Ensure the whole blood sample is at room temperature.

-

Gently mix the sample by inverting the tube 8-10 times immediately before analysis. Do not shake, as this can cause platelet activation and clumping.

-

-

Sample Analysis:

-

Follow the manufacturer's instructions for sample loading and analysis.

-

Ensure the correct patient identifier is associated with the sample.

-

The analyzer will automatically aspirate the sample, dilute it, and perform the cell count.

-

-

Result Review:

-

Review the platelet count and any associated flags or warnings generated by the analyzer.

-

Examine the platelet histogram and/or scatterplot for abnormalities, such as platelet clumps or giant platelets, which may interfere with an accurate count.

-

If significant flagging or abnormalities are present, consider a manual smear review or an alternative counting method.

-

Protocol for Manual Platelet Count Verification (Hemocytometer)

Principle: This method involves the microscopic enumeration of platelets in a known volume of diluted blood using a specialized counting chamber (hemocytometer). This is often used to verify automated counts in cases of suspected interference.

Equipment and Reagents:

-

Phase-contrast microscope

-

Hemocytometer (e.g., Neubauer chamber) with a coverslip

-

1% ammonium oxalate solution

-

Calibrated micropipettes

-

Petri dish with a moist filter paper

Procedure:

-

Blood Dilution:

-

Using a calibrated micropipette, draw 20 µL of well-mixed K2-EDTA whole blood.

-

Dispense the blood into a tube containing 380 µL of 1% ammonium oxalate solution (1:20 dilution).

-

Mix the suspension gently and let it stand for 10-15 minutes to allow for red blood cell lysis.

-

-

Chamber Loading:

-

Place the clean coverslip over the counting grids of the hemocytometer.

-

Mix the diluted blood sample again and, using a clean pipette tip, fill both sides of the counting chamber by capillary action. Avoid overfilling.

-

-

Platelet Settling:

-

Place the loaded hemocytometer in a petri dish with a piece of moist filter paper for 15-20 minutes to allow the platelets to settle in a single plane.

-

-

Microscopic Counting:

-

Using the 40x objective of a phase-contrast microscope, count the platelets in the large central square of the grid (which is subdivided into 25 smaller squares).

-

Count the platelets on both sides of the chamber and calculate the average.

-

-

Calculation:

-

Platelet count/µL = (Average number of platelets counted x Dilution factor) / (Area counted in mm² x Depth of chamber in mm)

-

For a standard Neubauer chamber (1 mm² area, 0.1 mm depth) and a 1:20 dilution: Platelet count/µL = (Average platelet count x 20) / (1 x 0.1) = Average platelet count x 200

-

Logical Relationships in this compound Treatment

The decision-making process for initiating and monitoring this compound treatment involves a series of logical steps to ensure patient safety and efficacy.

Safety Considerations

Thrombotic/thromboembolic complications, including portal vein thrombosis, have been reported in patients with chronic liver disease treated with TPO receptor agonists. Therefore, it is crucial to consider the potential increased thrombotic risk when administering this compound to patients with known risk factors for thromboembolism. The most common adverse reaction reported in clinical trials was headache.

References

Application Notes and Protocols for the Use of Lusutrombopag in Patients with Hepatic Impairment

Introduction

Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist designed for the treatment of thrombocytopenia, a common complication in patients with chronic liver disease (CLD).[1][2] By mimicking the action of endogenous TPO, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in patients with varying degrees of hepatic impairment, summarizing key clinical data and providing detailed experimental protocols based on major clinical trials.

Mechanism of Action

This compound selectively binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding event activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. The activation of these pathways promotes the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes, thereby increasing the circulating platelet count.

Pharmacokinetics in Hepatic Impairment

The pharmacokinetic profile of this compound has been evaluated in patients with varying degrees of hepatic impairment, as classified by the Child-Pugh scoring system.

| Parameter | Healthy Subjects | Mild (Child-Pugh A) | Moderate (Child-Pugh B) | Severe (Child-Pugh C) |

| Tmax (hr) | 6-8 | No clinically meaningful effects | No clinically meaningful effects | Mean observed peak plasma concentration and AUC decreased by 20-30% compared to Child-Pugh A and B. |

| Cmax (ng/mL) | 111 | No clinically meaningful effects | No clinically meaningful effects | Ranges for peak plasma concentration and AUC overlapped among patients with Child-Pugh class A, B, and C liver disease. |

| AUC (ng·hr/mL) | 2931 | No clinically meaningful effects | No clinically meaningful effects | Mean Cmax and AUC0–τ were lower in Child–Pugh class C patients than Child–Pugh class A and B; however, individual patients' Cmax and AUC0–τ values overlapped among Child–Pugh classes. |

| Vd/F (L) | 39.5 | Not Reported | Not Reported | Not Reported |

| CL/F (L/hr) | 1.1 | Not Reported | Not Reported | Not Reported |

| t1/2 (hr) | 27 | Not Reported | Not Reported | Not Reported |

| Protein Binding | >99.9% | >99.9% | >99.9% | >99.9% |

| Metabolism | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. | Primarily by CYP4 enzymes, including CYP4A11. |

| Excretion | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). | Feces (~83%), Urine (~1%). |

Note: Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; Vd/F = Apparent volume of distribution; CL/F = Apparent clearance; t1/2 = Elimination half-life.

Clinical Efficacy in Patients with Chronic Liver Disease

Clinical trials have demonstrated the efficacy of this compound in increasing platelet counts and reducing the need for platelet transfusions in patients with CLD undergoing invasive procedures.

| Efficacy Endpoint | This compound (3 mg) | Placebo | Study |

| Proportion of patients not requiring preoperative platelet transfusion | 79.2% | 12.5% | L-PLUS 1 |

| Proportion of patients avoiding pre-procedure platelet transfusion and rescue therapy | 64.8% | 29.0% | L-PLUS 2 |

| Proportion of responders (Platelet count ≥50,000/μL and an increase of ≥20,000/μL from baseline) | 77.1% | 6.3% | L-PLUS 1 |

| Median duration of platelet count ≥50 x 10⁹/L (days) | 19.2 (without transfusion) | 0.0 (with transfusion) | L-PLUS 2 |

| Proportion of patients requiring no platelet transfusion during the study | Significantly higher with this compound | Significantly lower than this compound | L-PLUS 2 |

| Median maximum platelet count (x 10⁹/L) in Child-Pugh C patients (no transfusion) | 88.5 | Not Applicable | Phase 1/2 Study |

Safety Profile

This compound is generally well-tolerated. The most common adverse events are mild to moderate in severity.

| Adverse Event | This compound (3 mg) | Placebo | Study |

| Any Adverse Event | 47.7% | 48.6% | L-PLUS 2 |

| Headache | 5% | Not Reported | Medscape |

| Portal Vein Thrombosis | 1% | Not Reported | Medscape |

| Thrombotic Events | 1 patient | 1 patient | L-PLUS 1 |

| Bleeding Events | 14.6% | 27.1% | L-PLUS 2 Abstract |

Note: Thrombotic and thromboembolic complications, including portal vein thrombosis, have been associated with TPO receptor agonists. Caution is advised when administering this compound to patients with known risk factors for thromboembolism.

Experimental Protocols

The following protocols are based on the methodologies of the L-PLUS 1 and L-PLUS 2 phase 3 clinical trials.

Protocol 1: Patient Selection and Enrollment

Objective: To select eligible patients with chronic liver disease and thrombocytopenia scheduled for an invasive procedure.

Inclusion Criteria:

-

Adults with chronic liver disease.

-

Baseline platelet count < 50 x 10⁹/L.

-

Scheduled to undergo an invasive procedure.

Exclusion Criteria:

-

History of hypersensitivity to this compound or its components.

-

Pregnancy or breastfeeding.

-

Clinically significant cardiovascular, renal, or other systemic disease that would interfere with the study.

-

Known history of portal vein thrombosis.

Protocol 2: Dosing and Administration

Objective: To administer this compound or placebo in a double-blind manner.

Materials:

-

This compound (3 mg tablets).

-

Matching placebo tablets.

Procedure:

-

Randomize eligible patients in a 1:1 ratio to receive either this compound or placebo.

-

Administer one 3 mg tablet of this compound or placebo orally, once daily, for 7 consecutive days.

-

The administration should begin 8 to 14 days prior to the scheduled invasive procedure.

-

The invasive procedure should be scheduled to take place 2 to 8 days after the last dose of the study drug.

Protocol 3: Efficacy and Safety Assessments

Objective: To evaluate the efficacy and safety of this compound.

Procedure:

-

Platelet Count Monitoring:

-

Obtain a baseline platelet count prior to the first dose.

-

Measure platelet counts on or after day 8, but no more than 2 days before the invasive procedure, to determine the need for platelet transfusion.

-

Continue to monitor platelet counts periodically throughout the study period.

-

-

Efficacy Endpoints:

-

Primary Endpoint: The proportion of patients who do not require a platelet transfusion before the invasive procedure and do not require rescue therapy for bleeding for at least 7 days post-procedure.

-

Secondary Endpoints: Proportion of responders (platelet count ≥ 50 x 10⁹/L and an increase of ≥ 20 x 10⁹/L from baseline), and the number of days the platelet count remains ≥ 50 x 10⁹/L.

-

-

Safety Monitoring:

-

Record all adverse events throughout the study.

-

Perform imaging studies (e.g., Doppler ultrasonography) to assess for portal vein thrombosis at baseline and during follow-up.

-

Assess bleeding events using a standardized scale (e.g., WHO Bleeding Scale).

-

Conclusion

This compound is an effective and generally safe treatment for thrombocytopenia in patients with chronic liver disease across varying degrees of hepatic impairment who are scheduled to undergo an invasive procedure. While pharmacokinetic parameters may be slightly altered in patients with severe hepatic impairment (Child-Pugh C), the clinical data supports its use without dose adjustment. The provided protocols, based on pivotal clinical trials, offer a framework for the clinical application and further research of this compound in this patient population. Careful monitoring for thrombotic events is recommended, particularly in patients with pre-existing risk factors.

References

Application Notes and Protocols for Lusutrombopag in Diverse Patient Populations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of Lusutrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, in various patient populations. This document details its mechanism of action, efficacy, and safety profile, supported by data from pivotal clinical trials and post-marketing surveillance. Detailed protocols for key experimental assessments are also provided to facilitate further research and development.

Patient Population: Chronic Liver Disease (CLD) with Thrombocytopenia Undergoing Invasive Procedures

This compound is primarily indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3][4][5] The goal of treatment is to increase platelet counts to a level that reduces the risk of bleeding and the need for platelet transfusions.

Efficacy in CLD Patients

Clinical trials, including the L-PLUS 1 and L-PLUS 2 studies, have demonstrated the efficacy of this compound in this patient population. A meta-analysis of three randomized controlled trials showed that this compound was significantly more effective than placebo in increasing platelet counts and reducing the need for platelet transfusions and rescue therapy for bleeding.

Table 1: Efficacy of this compound in Patients with Chronic Liver Disease and Thrombocytopenia (Integrated data from L-PLUS 1 & L-PLUS 2 Trials)

| Efficacy Endpoint | This compound (3 mg) | Placebo | p-value |

| Primary Endpoint | |||

| Proportion of patients requiring no platelet transfusion and no rescue therapy for bleeding up to 7 days post-procedure | 64.8% (L-PLUS 2) | 29.0% (L-PLUS 2) | <0.0001 |

| Proportion of patients not requiring preoperative platelet transfusion | 78% (L-PLUS 1) | 13% (L-PLUS 1) | <0.0001 |

| Secondary Endpoints | |||

| Proportion of responders (platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline) | 65% | 13% | <0.0001 |

| Median duration of platelet count ≥50 x 10⁹/L (days) | 19.2 | 0.0 | <0.0001 |

Application in Specific CLD Subpopulations

1.2.1. Patients with Hepatocellular Carcinoma (HCC)

An integrated analysis of two phase III trials demonstrated that this compound is safe and effective in patients with HCC and severe thrombocytopenia undergoing invasive procedures. A significantly higher proportion of this compound recipients with HCC achieved the primary endpoint of avoiding platelet transfusion or rescue therapy compared to placebo (68.0% vs. 8.9%). Importantly, the risk of thrombosis-related adverse events was similar between the this compound and placebo groups in patients with HCC. Repeated use of this compound in patients with recurrent HCC undergoing multiple radiofrequency ablations has also been shown to be effective and safe.

1.2.2. Patients with Severe Liver Impairment (Child-Pugh Class C)

While patients with Child-Pugh Class C were excluded from the pivotal phase 3 trials, a review of data from a phase 1/2 study and post-marketing surveillance suggests that this compound increases platelet counts in this population and is generally well-tolerated. In patients who did not receive platelet transfusions, the median maximum platelet counts were 88.5 x 10⁹/L in the phase 1/2 study and 91 x 10⁹/L in the post-marketing surveillance. No treatment-related serious adverse events were observed in this patient group.

Safety Profile in CLD Patients

Across clinical trials, this compound was generally well-tolerated, with an adverse event profile similar to placebo. The most common adverse event reported was headache. A key safety concern with TPO receptor agonists is the potential for thrombotic events. However, a meta-analysis found that the rates of thrombosis events were similar between the this compound and placebo groups.

Table 2: Key Safety Outcomes for this compound in CLD Patients (Meta-analysis data)

| Safety Outcome | This compound (3 mg) | Placebo | Risk Ratio (95% CI) |

| Any Bleeding Event | Lower incidence | Higher incidence | 0.55 (0.32, 0.95) |

| Thrombosis Events | Similar incidence | Similar incidence | 0.79 (0.19, 3.24) |

Patient Population: Chemotherapy-Induced Thrombocytopenia (CIT) and Myelodysplastic Syndromes (MDS)

The application of this compound in patient populations with chemotherapy-induced thrombocytopenia (CIT) and myelodysplastic syndromes (MDS) is not well-established. While other thrombopoietin receptor agonists (TPO-RAs) such as romiplostim and eltrombopag have been investigated and are sometimes used off-label for CIT and MDS, there is a lack of specific clinical trial data for this compound in these indications.

-

Chemotherapy-Induced Thrombocytopenia (CIT): TPO-RAs are of increasing interest for managing CIT to enable patients to maintain their chemotherapy dose intensity. However, currently, no TPO-RAs, including this compound, are FDA-approved for this indication.

-

Myelodysplastic Syndromes (MDS): Thrombocytopenia is a common complication of MDS, increasing the risk of bleeding. Clinical trials have evaluated other TPO-RAs like eltrombopag in low- to intermediate-risk MDS patients with thrombocytopenia, showing some efficacy in increasing platelet counts. However, specific data on the efficacy and safety of this compound in MDS are not available from the conducted searches. The L-PLUS 2 trial for this compound in CLD excluded patients with MDS.

Further clinical trials are needed to determine the safety and efficacy of this compound in these patient populations.

Mechanism of Action of this compound

This compound is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It mimics the action of endogenous TPO by binding to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors. This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, leading to the proliferation and differentiation of megakaryocytes and subsequent increased platelet production.

Caption: this compound signaling pathway.

Experimental Protocols

This compound Administration Protocol (as per L-PLUS 2 Trial)

This protocol outlines the administration of this compound for patients with CLD and thrombocytopenia scheduled for an invasive procedure.

Caption: Clinical trial workflow for this compound.

Procedure:

-

Patient Selection: Enroll adult patients with chronic liver disease and a baseline platelet count of <50 x 10⁹/L who are scheduled for an invasive procedure.

-

Randomization: Randomize patients to receive either this compound (3 mg) or a matching placebo.

-

Dosing Regimen: Administer one 3 mg tablet of this compound orally, once daily, for up to 7 days.

-

Monitoring and Dose Adjustment:

-

Measure platelet counts on Days 5, 6, and 7 before administering the daily dose.

-

Discontinue dosing if the platelet count is ≥50 x 10⁹/L with an increase of ≥20 x 10⁹/L from baseline.

-

-

Invasive Procedure: The planned invasive procedure should be performed between Days 9 and 14 after the start of treatment.

-

Follow-up: Monitor the patient for safety and efficacy endpoints for up to 28 days post-treatment.

Key Experimental Methodologies

4.2.1. Platelet Count Measurement

Principle: Automated hematology analyzers are the standard method for platelet counting in clinical trials due to their high precision and accuracy. These instruments use either impedance or optical methods to enumerate platelets.

Protocol (General):

-

Sample Collection: Collect whole blood in EDTA-anticoagulated tubes.

-

Sample Preparation: Gently mix the blood sample by inversion to ensure homogeneity.

-

Analysis:

-

Aspirate the blood sample into an automated hematology analyzer (e.g., Coulter counters, Sysmex analyzers).

-

Impedance Method: Cells are passed through a small aperture, and the change in electrical resistance is measured as each cell passes through, allowing for counting and sizing.

-

Optical Method: Cells pass through a laser beam, and the light scatter is measured to differentiate and count cell populations.

-

-

Quality Control:

-

Run daily quality control materials to ensure the accuracy of the analyzer.

-

Perform manual smear review for any flagged or abnormal results, especially in cases of very low platelet counts or the presence of interfering particles.

-

4.2.2. Assessment of Bleeding Events

Principle: Standardized bleeding scales are used to objectively assess the severity of bleeding events. The World Health Organization (WHO) bleeding scale is commonly used in thrombocytopenia trials.

Protocol (Based on WHO Bleeding Scale):

-

Observation: Clinicians should assess patients for any signs of bleeding at specified time points during the study (e.g., daily, at follow-up visits).

-

Grading: Assign a grade to the most severe bleeding event observed since the last assessment according to the following criteria:

-

Grade 0: No bleeding.

-

Grade 1: Petechiae, ecchymoses, or gum bleeding (minor bleeding not requiring intervention).

-

Grade 2: Mild blood loss, clinically significant (e.g., melena, hematemesis) but not requiring transfusion.

-

Grade 3: Gross blood loss, requiring transfusion (e.g., hemoglobin drop of >2 g/dL).

-

Grade 4: Debilitating blood loss, retinal or cerebral hemorrhage, with risk of fatality.

-

-

Documentation: Record the type, location, and grade of all bleeding events in the patient's case report form.

4.2.3. Assessment of Portal Vein Thrombosis (PVT)

Principle: Imaging studies are essential for the diagnosis and monitoring of portal vein thrombosis. Doppler ultrasound is often the initial imaging modality, with CT or MRI used for confirmation and more detailed evaluation.

Protocol (Multiphasic CT Scan):

-

Patient Preparation: The patient should be fasting for 4-6 hours prior to the scan.

-

Contrast Administration: Administer an intravenous iodinated contrast agent.

-

Image Acquisition: Perform a multiphasic CT scan of the abdomen, including the following phases:

-

Non-contrast phase: To identify calcifications or hyperdense thrombus.

-

Arterial phase (25-30 seconds post-injection): To assess for arterial abnormalities or hypervascular tumors.

-

Portal venous phase (60-70 seconds post-injection): This is the optimal phase for visualizing a filling defect within the portal vein.

-

Delayed phase (180 seconds post-injection): To help differentiate between acute and chronic thrombus.

-

-

Image Interpretation: A radiologist should review the images for evidence of a filling defect in the portal vein, cavernous transformation, or collateral vessels.

These application notes and protocols are intended to provide a comprehensive resource for the scientific community. As research evolves, these guidelines should be adapted to incorporate new findings and technological advancements.

References

- 1. Portal Vein Thrombosis: Introduction to Imaging and Etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajronline.org [ajronline.org]

- 3. Standardisation of platelet counting accuracy in blood banks by reference to an automated immunoplatelet procedure: comparative evaluation of Cell-Dyn CD4000 impedance and optical platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Lusutrombopag Concentration in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lusutrombopag in plasma, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies and other research applications.

Mechanism of Action: Signaling Pathway